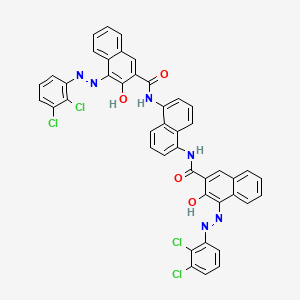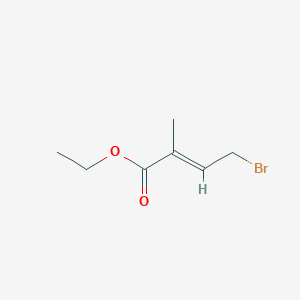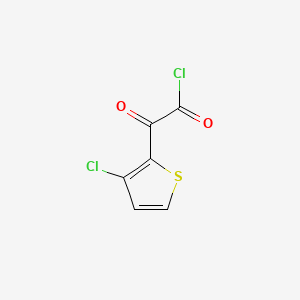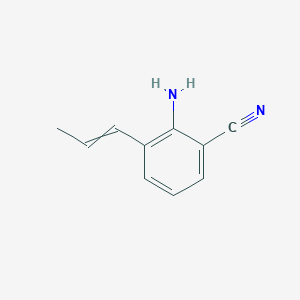![molecular formula C10H20O6Si2 B13805403 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione is a chemical compound with the molecular formula C10H20O6Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 1,4-dioxane-2,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione typically involves the reaction of 1,4-dioxane-2,5-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Pyridine: Acts as a base in the synthesis.
Aqueous Acids: Used for hydrolysis reactions.
Major Products Formed
Hydroxyl Derivatives: Formed upon hydrolysis of the trimethylsilyl groups.
Substituted Derivatives: Formed through substitution reactions with various reagents.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione involves its ability to form stable complexes with various molecules. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound. This property is particularly useful in organic synthesis and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane-2,5-dione: The parent compound without the trimethylsilyl groups.
Trimethylsilyl Ethers: Compounds with similar trimethylsilyl groups attached to different core structures.
Uniqueness
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity compared to its parent compound and other similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity.
Eigenschaften
Molekularformel |
C10H20O6Si2 |
|---|---|
Molekulargewicht |
292.43 g/mol |
IUPAC-Name |
3,6-bis(trimethylsilyloxy)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H20O6Si2/c1-17(2,3)15-9-7(11)14-10(8(12)13-9)16-18(4,5)6/h9-10H,1-6H3 |
InChI-Schlüssel |
KZIHDJSOLDEFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1C(=O)OC(C(=O)O1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)




![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)




